molecular formula C9H17Cl2N5 B2739636 3-Hydrazino-6-piperidin-1-yl-pyridazine CAS No. 17259-78-8

3-Hydrazino-6-piperidin-1-yl-pyridazine

Cat. No.: B2739636
CAS No.: 17259-78-8
M. Wt: 266.17
InChI Key: FIZKPVNPHZCUFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydrazino-6-piperidin-1-yl-pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with hydrazino and piperidinyl groups. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of 3-Hydrazino-6-piperidin-1-yl-pyridazine typically involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate and piperidine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

3-Hydrazino-6-piperidin-1-yl-pyridazine undergoes various types of chemical reactions, including:

Scientific Research Applications

3-Hydrazino-6-piperidin-1-yl-pyridazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and anticancer activities.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydrazino-6-piperidin-1-yl-pyridazine involves its interaction with specific molecular targets and pathways. The hydrazino group can form hydrogen bonds with biological molecules, affecting their function. The compound may also inhibit certain enzymes or receptors, leading to its pharmacological effects .

Comparison with Similar Compounds

3-Hydrazino-6-piperidin-1-yl-pyridazine can be compared with other pyridazine derivatives such as:

Properties

IUPAC Name

(6-piperidin-1-ylpyridazin-3-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5/c10-11-8-4-5-9(13-12-8)14-6-2-1-3-7-14/h4-5H,1-3,6-7,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTZIMYUEFESGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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